2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol
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Overview
Description
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol is an organic compound with a complex structure that includes a phenyl group, a methylamino group, and a benzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol typically involves the reaction of benzyl chloride with methylamine, followed by a reduction step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium on carbon
Nucleophiles: Halides, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antivirulence properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and virulence gene expression . The compound’s ability to modulate these pathways makes it a promising candidate for further research and development.
Comparison with Similar Compounds
Similar Compounds
2-[(Methylamino)methyl]phenol: Shares a similar structure but lacks the benzenemethanol moiety.
2-(Methylamino)ethanol: Contains a simpler structure with an ethanol group instead of the phenyl and benzenemethanol groups.
Uniqueness
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol is unique due to its complex structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
15496-39-6 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
[2-(methylaminomethyl)phenyl]-phenylmethanol |
InChI |
InChI=1S/C15H17NO/c1-16-11-13-9-5-6-10-14(13)15(17)12-7-3-2-4-8-12/h2-10,15-17H,11H2,1H3 |
InChI Key |
OOJAOGKXAKBVSY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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